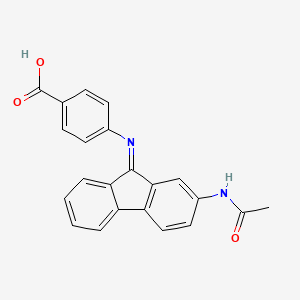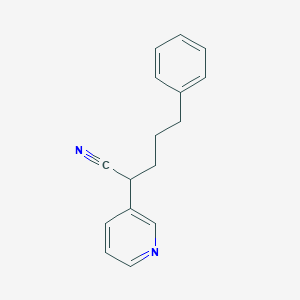
5-Phenyl-2-pyridin-3-ylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2-pyridin-3-ylpentanenitrile is an organic compound with the molecular formula C16H14N2 It features a phenyl group attached to a pentanenitrile chain, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-pyridin-3-ylpentanenitrile typically involves the reaction of a pyridine derivative with a phenyl-substituted nitrile. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a pyridine-3-carboxaldehyde, followed by a nitrile addition reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving palladium or nickel catalysts. These methods often employ cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently produce the desired compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Phenyl-2-pyridin-3-ylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2-pyridin-3-ylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2-pyridin-3-ylpentanenitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyridine: Shares the pyridine and phenyl structure but lacks the pentanenitrile chain.
3-Phenylpropionitrile: Contains a phenyl and nitrile group but lacks the pyridine ring.
4-Phenylbutyronitrile: Similar nitrile and phenyl groups but with a different chain length.
Uniqueness: 5-Phenyl-2-pyridin-3-ylpentanenitrile is unique due to its combination of a pyridine ring, phenyl group, and pentanenitrile chain, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6529-54-0 |
|---|---|
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
5-phenyl-2-pyridin-3-ylpentanenitrile |
InChI |
InChI=1S/C16H16N2/c17-12-15(16-10-5-11-18-13-16)9-4-8-14-6-2-1-3-7-14/h1-3,5-7,10-11,13,15H,4,8-9H2 |
InChI-Schlüssel |
MVZDWTRYWJKZKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(C#N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


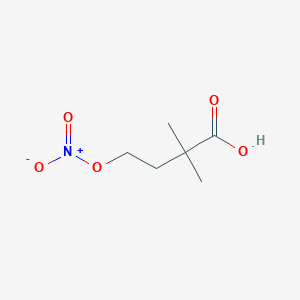
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
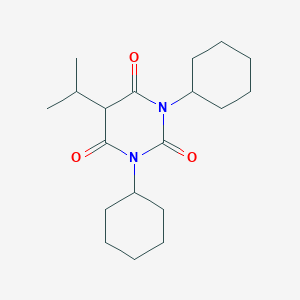
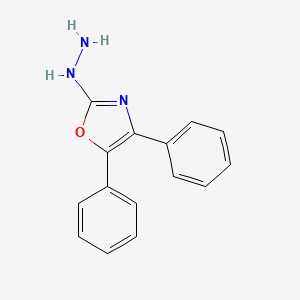

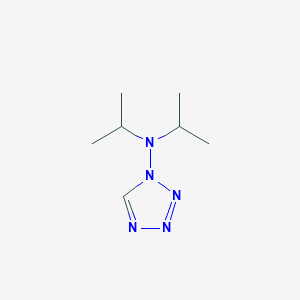
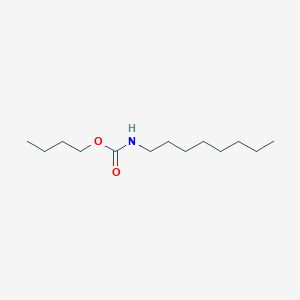
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
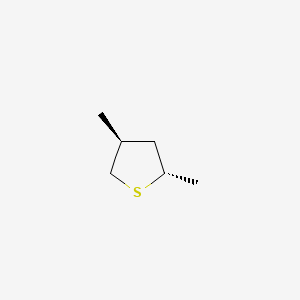

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
